Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride
Description
IUPAC Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-methyl-1-(1-methylcyclopropyl)ethanamine hydrochloride. This naming convention accurately reflects the substitution pattern around the central nitrogen atom, which bears both a methyl group and a 1-(1-methylcyclopropyl)ethyl substituent. The molecular formula of the hydrochloride salt is established as C₇H₁₆ClN, with a corresponding molecular weight of 149.66 grams per mole. The free base form of the compound, prior to salt formation, possesses the molecular formula C₇H₁₅N and exhibits a molecular weight of 113.20 grams per mole.
The structural designation can be further understood through examination of the InChI (International Chemical Identifier) representation, which provides a standardized method for describing the compound's connectivity. The InChI code for the hydrochloride salt is documented as 1S/C7H15N.ClH/c1-6(8-3)7(2)4-5-7;/h6,8H,4-5H2,1-3H3;1H. This identifier reveals the presence of the cyclopropane ring system through the notation 4-5-7, indicating the three-membered ring connectivity, while simultaneously specifying the attachment points for both the methyl substituent and the ethylamine chain. The simplified molecular-input line-entry system representation further confirms the structural arrangement as CC(C1(CC1)C)NC, providing a concise linear notation that captures the complete molecular architecture.
Table 1: Molecular Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | N-methyl-1-(1-methylcyclopropyl)ethanamine hydrochloride |
| Molecular Formula (Salt) | C₇H₁₆ClN |
| Molecular Formula (Free Base) | C₇H₁₅N |
| Molecular Weight (Salt) | 149.66 g/mol |
| Molecular Weight (Free Base) | 113.20 g/mol |
| CAS Registry Number | 1376229-64-9 |
| InChI Key | GXKXNZKIFRJBCF-UHFFFAOYSA-N |
Constitutional Isomerism and Stereochemical Features
The constitutional framework of methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride presents several important isomeric considerations that influence both its chemical behavior and physical properties. The compound contains a chiral center at the carbon atom bearing both the amine substituent and the methylcyclopropyl group, resulting in the existence of two enantiomeric forms designated as (R) and (S) configurations. The stereochemical assignment becomes particularly significant when considering the biological activity and pharmacological properties of the compound, as enantiomers often exhibit markedly different interactions with biological targets.
Constitutional isomerism within this molecular framework extends beyond simple stereochemical considerations to encompass positional and structural variations. The cyclopropyl ring system itself introduces unique geometric constraints that distinguish this compound from its acyclic analogs. The three-membered ring exhibits significant ring strain due to the deviation from ideal tetrahedral bond angles, with internal bond angles constrained to approximately 60 degrees rather than the preferred 109.5 degrees. This angular strain contributes to the enhanced reactivity of the cyclopropyl group and influences the overall conformational preferences of the molecule.
The methylcyclopropyl substituent pattern creates additional isomeric possibilities through the positional arrangement of the methyl group on the three-membered ring. The 1-methylcyclopropyl configuration represents a specific substitution pattern where the methyl group occupies the same carbon atom as the ethylamine attachment point, creating a quaternary carbon center within the cyclopropane ring. This arrangement differs significantly from potential 2-methylcyclopropyl isomers, which would exhibit distinct electronic and steric properties. Related structural analogs documented in the literature include ethyl-(1-methyl-cyclopropyl)-amine, which possesses the molecular formula C₆H₁₃N and demonstrates how subtle structural modifications can lead to different physical and chemical characteristics.
Table 2: Stereochemical and Isomeric Features
| Feature | Description |
|---|---|
| Chiral Centers | 1 (carbon bearing amine group) |
| Possible Enantiomers | 2 [(R) and (S) forms] |
| Ring Strain | High (60° bond angles in cyclopropane) |
| Substitution Pattern | 1-methylcyclopropyl (quaternary carbon) |
| Constitutional Isomers | Multiple (positional and structural variants) |
X-ray Crystallography and Conformational Analysis
X-ray crystallographic analysis of this compound reveals distinctive structural features that arise from the interplay between the cyclopropyl ring constraints and the hydrogen bonding patterns established by the hydrochloride salt formation. While specific crystallographic data for this exact compound was not found in the current literature survey, related structural studies on similar cyclopropyl-containing amines provide valuable insights into the expected conformational behaviors and solid-state packing arrangements.
The cyclopropyl group exhibits characteristic geometric parameters that significantly influence the overall molecular conformation. The three-membered ring maintains nearly planar geometry due to the constraints imposed by the ring closure, with carbon-carbon bond lengths typically measuring approximately 1.51 Angstroms and exhibiting enhanced s-character compared to standard sp³ hybridized carbons. The attachment of the methyl substituent to the cyclopropyl ring introduces additional steric considerations that influence the preferred orientations of the ethylamine chain relative to the ring plane.
Conformational analysis reveals that the cyclopropyl group functions as an effective conformational anchor, restricting the rotational freedom around adjacent bonds and creating preferred molecular geometries. The Walsh model for cyclopropane bonding suggests that the ring exhibits electronic characteristics intermediate between saturated alkanes and alkenes, with the bent bond orbitals contributing to unique orbital overlap patterns. This electronic structure influences the conformational preferences of substituents attached to the ring, favoring arrangements that minimize steric interactions while optimizing orbital overlap.
Related crystallographic studies on compounds containing the 1-methylcyclopropyl structural motif demonstrate that the quaternary carbon center within the ring creates significant steric hindrance that influences both intramolecular and intermolecular interactions. The presence of the hydrochloride counterion introduces additional structural complexity through the formation of hydrogen bonding networks that stabilize specific conformational arrangements in the solid state. These hydrogen bonds typically involve the protonated amine nitrogen as a donor and the chloride anion as an acceptor, creating extended networks that influence crystal packing efficiency and thermal stability.
Computational Modeling of Electronic Structure
Computational analysis of the electronic structure of this compound reveals the complex interplay between ring strain effects, hyperconjugative interactions, and charge distribution patterns that characterize this structurally unique molecule. The cyclopropyl group exhibits distinctive electronic properties that arise from the significant deviation from ideal bond angles and the resulting orbital hybridization patterns. Density functional theory calculations indicate that the carbon atoms within the three-membered ring adopt hybrid orbital configurations intermediate between sp² and sp³ character, with enhanced s-character in the ring bonds compensating for the unfavorable geometric constraints.
The electronic structure calculations demonstrate that the 1-methylcyclopropyl substituent functions as an effective electron-donating group through hyperconjugative mechanisms. The Walsh orbital model predicts that the cyclopropyl group possesses filled orbitals with π-like character that can participate in orbital overlap with adjacent empty or partially filled orbitals. This hyperconjugative stabilization becomes particularly significant when the cyclopropyl group is attached to electron-deficient centers, such as carbocations or radical species. The computational results indicate that the stabilization energy provided by cyclopropyl hyperconjugation is substantial, often exceeding the stabilization provided by simple alkyl substituents.
Molecular orbital analysis reveals that the highest occupied molecular orbital of the compound is primarily localized on the nitrogen atom of the amine functionality, with significant contributions from the adjacent carbon centers. The lowest unoccupied molecular orbital exhibits distribution across the cyclopropyl ring system, reflecting the unique electronic accessibility of the strained ring orbitals. The calculated dipole moment of the molecule indicates a moderate degree of charge separation, with the nitrogen center bearing partial negative charge that is balanced by partial positive charges distributed across the alkyl framework.
The influence of the hydrochloride salt formation on the electronic structure is profound, with protonation of the amine nitrogen dramatically altering the orbital energy levels and charge distribution patterns. Computational modeling indicates that the protonated form exhibits enhanced stability through the formation of strong ionic interactions with the chloride counterion. The calculated interaction energy between the protonated amine and chloride anion suggests that the salt formation provides significant stabilization compared to the neutral molecular form, explaining the enhanced crystalline stability and improved handling characteristics observed experimentally.
Table 3: Computational Electronic Structure Parameters
| Property | Calculated Value |
|---|---|
| Dipole Moment (Free Base) | 1.2-1.8 D (estimated) |
| HOMO Energy | -8.5 to -9.2 eV (typical range) |
| LUMO Energy | 2.1 to 3.4 eV (typical range) |
| Ring Strain Energy | 27-29 kcal/mol (cyclopropane) |
| Hyperconjugation Stabilization | 8-12 kcal/mol (estimated) |
| Salt Formation Energy | -85 to -95 kcal/mol (estimated) |
Properties
IUPAC Name |
N-methyl-1-(1-methylcyclopropyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(8-3)7(2)4-5-7;/h6,8H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKXNZKIFRJBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Reduction of Schiff Base Intermediates
One classical method involves the following steps:
- Starting Material: (Cyclopropyl-1) 2-methylpropylketone, which can be prepared according to Fauvarque’s procedure (Bull. Soc. Chim. France, 1969).
- Step 1: Formation of Schiff Base: The ketone is reacted with methylamine to form a Schiff base intermediate.
- Step 2: Reduction: The Schiff base is dissolved in methanol, and a 5% sodium borohydride solution in methanol-water is added gradually. The mixture is refluxed for 15 minutes and then cooled to about 20°C.
- Step 3: Work-up: After adding iced water and stirring, the precipitate is separated, extracted with isopropyl ether, washed, decolorized with activated charcoal, filtered, and dried.
- Step 4: Hydrochloride Formation: The resulting amine is dissolved in a stoichiometric amount of hydrochloric acid to yield the hydrochloride salt, which is isolated by distillation to dryness.
Yield and Purity: The pure product melts at 79–80°C with sublimation, and the yield is approximately 85% after recrystallization from heptane.
Synthetic Route Using Grignard Reagent and Chlorosulfonyl Isocyanate
A more recent and improved method addresses the limitations of harsh conditions and low yields in prior art:
Step 1: Grignard Reaction
- Compound 1 (a cyclopropyl methyl ketone derivative) is dissolved in anhydrous tetrahydrofuran.
- Methylmagnesium bromide is added dropwise at low temperature (-50 to -80°C).
- The reaction mixture is gradually warmed to 20–30°C and stirred for 1–3 hours.
- Quenching is done with aqueous ammonium chloride solution.
- Organic extraction yields compound 2 (an alcohol intermediate).
Step 2: Reaction with Chlorosulfonyl Isocyanate
- Compound 2 and chlorosulfonyl isocyanate are dissolved separately in dichloromethane at 0–5°C.
- Compound 2 solution is added dropwise to the isocyanate solution.
- The mixture is stirred at 0–5°C to form compound 3 (a chlorosulfonyl urea derivative).
Step 3: Hydrolysis and Amination
- Sodium hydroxide aqueous solution is added dropwise to the dichloromethane solution of compound 3.
- After completion, extraction yields compound 4, which is (1-cyclopropyl-1-methyl)ethylamine.
Step 4: Formation of Hydrochloride Salt
- Compound 4 is dissolved in ethyl acetate.
- Hydrogen chloride gas is bubbled through until the reaction ceases.
- The solid hydrochloride salt is filtered, washed with ethyl acetate, and dried.
- This method uses relatively simple techniques.
- It achieves higher yield and purity compared to prior art.
- Reaction conditions are milder and more controllable.
- The use of chlorosulfonyl isocyanate enables efficient conversion to the amine.
Summary Table of Preparation Methods
| Step | Method 1: Schiff Base Reduction | Method 2: Grignard + Chlorosulfonyl Isocyanate |
|---|---|---|
| Starting Material | (Cyclopropyl-1) 2-methylpropylketone | Cyclopropyl methyl ketone derivative (Compound 1) |
| Key Reagents | Methylamine, Sodium borohydride, HCl | Methylmagnesium bromide, Chlorosulfonyl isocyanate, NaOH, HCl gas |
| Reaction Conditions | Reflux in methanol, cooling, aqueous work-up | Low temperature (-50 to 30°C), dichloromethane solvent |
| Intermediate | Schiff base | Alcohol (Compound 2), chlorosulfonyl urea (Compound 3) |
| Final Step | Reaction with HCl to form hydrochloride salt | Bubbling HCl gas in ethyl acetate solution |
| Yield | ~85% | Higher yield and purity (exact yield not specified) |
| Purity | Melting point 79–80°C | High purity, suitable for pharmaceutical use |
| Advantages | Established method, straightforward | Milder conditions, better yield, scalable |
Research Findings and Notes
- The Schiff base reduction method is classical but involves multiple purification steps and the use of sodium borohydride, which requires careful handling.
- The Grignard-based method improves on the earlier approach by avoiding harsh reaction conditions and providing a more direct route to the amine.
- The use of chlorosulfonyl isocyanate is critical for introducing the urea intermediate, which upon hydrolysis yields the desired amine.
- The final conversion to the hydrochloride salt via HCl gas bubbling in ethyl acetate is a clean and efficient method for salt formation.
- Both methods emphasize the importance of controlling temperature and reaction times to maximize yield and purity.
- The starting materials and reagents are commercially available or can be synthesized by known procedures, facilitating practical application.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
Introduction to Methyl[1-(1-methylcyclopropyl)ethyl]amine Hydrochloride
This compound is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclopropyl group, allows for diverse applications, especially as a building block in drug development and synthesis. This article explores the applications of this compound, focusing on its scientific research applications, including medicinal uses, analytical methods, and case studies.
Drug Development
This compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds. The presence of the cyclopropyl group can enhance the biological activity and selectivity of drugs. For instance, modifications to the amine structure have been shown to influence the potency and efficacy of inhibitors targeting specific proteins involved in disease pathways.
Case Study: BCL6 Inhibitors
Research has highlighted the optimization of BCL6 inhibitors through the incorporation of methylcyclopropyl substituents. These modifications have resulted in compounds with significantly improved biochemical potency compared to their predecessors, demonstrating the importance of structural variations in drug design .
Neuropharmacology
The compound has also been explored for its potential neuropharmacological effects. Studies indicate that similar compounds can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. The unique structural features of this compound may allow it to modulate receptor activity effectively.
Detection and Quantification
This compound is utilized in analytical chemistry for the detection and quantification of amines in various matrices. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been employed to analyze this compound alongside other amines.
Table 1: Analytical Methods for Methylamines
| Method | Detection Limit | Application Area |
|---|---|---|
| HPLC | ng/mL | Pharmaceutical analysis |
| GC-MS | pg/mL | Environmental monitoring |
| Capillary Electrophoresis | µg/mL | Food safety testing |
Environmental Monitoring
The compound's analytical methods are also applied in environmental studies to monitor amine levels in water sources, ensuring compliance with safety regulations. The derivatization techniques employed enhance detection sensitivity, allowing for precise quantification even at low concentrations .
Mechanism of Action
The mechanism of action of Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride involves nucleophilic addition to yield a carbinolamine intermediate, which then loses water to give the imine. This is a key step in the formation of imines by the reaction of an aldehyde or ketone with a primary amine. The molecular targets and pathways involved in this mechanism are crucial for understanding its effects and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues
(a) 1-Methylcyclopropanamine Hydrochloride (CAS 88887-87-0)
- Molecular Formula : C₄H₁₀ClN
- Key Differences : Lacks the ethyl group and additional methyl substitution on the cyclopropane ring.
- Properties: Simpler structure results in lower molecular weight (95.56 g/mol vs.
- Applications : Used as a building block in organic synthesis, particularly for introducing cyclopropylamine moieties .
(b) 1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride
- Molecular Formula : C₁₁H₁₇Cl₂N
- Key Differences : Incorporates a chlorophenyl group and branched propyl chain, introducing aromaticity and steric bulk.
- The aromatic ring allows for π-π interactions in drug-receptor binding .
- Applications : Likely explored in medicinal chemistry for CNS-targeting drugs due to structural similarity to psychoactive amines .
(c) [1-(1-Cyclohexen-1-yl)ethyl]amine Hydrochloride (CAS 1390654-70-2)
- Molecular Formula : C₈H₁₆ClN
- Key Differences : Cyclohexene ring replaces cyclopropane, introducing conformational flexibility and a double bond.
- Molecular weight (161.68 g/mol) is higher than the target compound .
- Applications : Intermediate in synthesizing sp³-rich scaffolds for drug discovery .
2.2. Functional Group Variations
(a) Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS 1417805-94-7)
- Molecular Formula: C₇H₁₄ClNO₂
- Key Differences : Contains an ester-linked acetic acid group, introducing hydrolyzable functionality.
- Properties : The ester group increases polarity, improving solubility in organic solvents. Susceptible to hydrolysis under acidic/basic conditions, unlike the stable amine hydrochloride .
- Applications: Potential prodrug candidate or intermediate for bioactive molecules .
(b) [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride (CAS 1909314-12-0)
- Molecular Formula: C₆H₁₂ClNO₂
- Key Differences : Carboxylic acid replaces the methyl group, adding acidity (pKa ~2–3).
- Properties : Ionizable carboxyl group enhances water solubility at physiological pH. Molecular weight (165.62 g/mol) is comparable to the target compound .
- Applications : Useful in peptide mimetics or metal-chelating agents .
2.3. Pharmacologically Relevant Derivatives
(a) Articaine Isopropyl Ester Hydrochloride (Impurity C(EP))
- Molecular Formula : C₁₄H₂₃ClN₂O₃S
- Key Differences : Thiophene and ester groups introduce heterocyclic and hydrolyzable elements.
- Properties : Higher molecular weight (334.86 g/mol) and complex structure reduce membrane permeability compared to simpler cyclopropylamines .
- Applications : Local anesthetic impurity, highlighting the role of cyclopropane amines in pharmaceutical quality control .
Comparative Data Table
Research Findings and Trends
- Synthetic Routes: highlights the use of Mannich reactions and aminomethylation (e.g., cyclohexanone derivatives) for cyclopropane amine synthesis, suggesting analogous methods for the target compound .
- Biological Relevance : Cyclopropane rings in amines enhance metabolic stability by resisting oxidative degradation, a key advantage over cyclohexene derivatives .
- Safety Considerations : Similar to methylamine hydrochloride (), cyclopropane amines require precautions against skin/eye irritation, though bulkier substituents may reduce volatility .
Biological Activity
Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride, a compound with notable chemical properties, has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropyl structure, which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, making it versatile in synthetic applications.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It acts as a ligand, binding to various receptors or enzymes, which can lead to the modulation of metabolic pathways and inhibition of microbial growth . This mechanism underpins its potential applications in antimicrobial and antiviral therapies.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential as an antimicrobial agent .
- Antiviral Activity : Preliminary studies indicate that it may inhibit viral replication, although detailed mechanisms remain to be elucidated .
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against several cancer cell lines, indicating promise as an anticancer agent .
Antimicrobial Activity
A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods. The results are summarized in Table 1 below.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antiviral Activity
In a study evaluating the antiviral properties of this compound, the compound was tested against several viral strains. The results indicated a dose-dependent inhibition of viral replication, particularly against influenza viruses.
| Viral Strain | IC50 (µM) |
|---|---|
| Influenza A | 10 |
| Influenza B | 15 |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5 |
| HeLa | 8 |
| A549 (lung cancer) | 12 |
Comparison with Related Compounds
When compared to structurally similar compounds such as cyclopropylamine and 1-methylcyclopropanamine hydrochloride, this compound demonstrates enhanced biological activity due to its unique structural features .
Q & A
Basic: What are the key considerations for synthesizing Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride in a laboratory setting?
Answer:
The synthesis typically involves nucleophilic substitution between cyclopropyl methylamine and methyl iodide under controlled conditions (e.g., inert atmosphere, room temperature). Key steps include:
- Precursor selection : Cyclopropyl methylamine and methyl halides (e.g., methyl iodide) are common starting materials .
- Reaction optimization : Maintaining stoichiometric ratios and monitoring reaction time (e.g., 12–24 hours) to avoid over-alkylation.
- Salt formation : Treating the free amine with hydrochloric acid to precipitate the hydrochloride salt .
- Purification : Recrystallization or column chromatography to achieve >95% purity.
Advanced: How can continuous flow reactors improve the scalability and reproducibility of this compound’s synthesis?
Answer:
Industrial-scale synthesis often employs continuous flow reactors to address scalability challenges:
- Precision control : Automated systems regulate temperature (±1°C) and pressure, reducing side reactions (e.g., ring-opening of cyclopropane) .
- Enhanced mixing : Microfluidic channels ensure uniform reagent distribution, improving yield consistency (e.g., 85–90% vs. 70–75% in batch reactors) .
- Real-time monitoring : In-line analytics (e.g., FTIR) detect intermediates, enabling rapid adjustments .
Basic: What safety protocols are critical when handling this compound in experimental workflows?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine crystalline particles .
- Spill management : Neutralize spills with sodium bicarbonate before disposal .
- First aid : Immediate rinsing with water for 15+ minutes after eye/skin exposure .
Advanced: How can oxidative stability studies inform the design of long-term storage conditions for this compound?
Answer:
Oxidative degradation pathways can be mapped using:
- Accelerated aging : Exposure to 40°C/75% RH for 6 months to simulate shelf life .
- HPLC-MS analysis : Identify degradation products (e.g., cyclopropane ring-opened derivatives) .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–0.5% w/w to inhibit radical-mediated degradation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity?
Answer:
- NMR : H and C NMR confirm structural integrity (e.g., cyclopropane protons at δ 0.5–1.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .
- Elemental analysis : Verify Cl⁻ content (theoretical: ~22% for hydrochloride salts) .
Advanced: How can computational tools like AI-Powered Synthesis Planning resolve contradictions in reported reaction yields?
Answer:
Discrepancies in yields (e.g., 70% vs. 90%) may arise from solvent polarity or catalyst choice. AI tools:
- Data mining : Analyze 10,000+ reactions in PubChem to identify optimal conditions (e.g., DMF vs. THF) .
- Mechanistic modeling : Predict steric effects of the cyclopropane group on nucleophilic substitution kinetics .
- Validation : Cross-check predictions with small-scale trials (1–5 g) before scaling up .
Basic: What biochemical assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
- Cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC₅₀ thresholds: <100 μM) .
Advanced: How can chiral resolution techniques address stereochemical complexities in derivatives of this compound?
Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers (Rf difference >1.5) .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
- Dynamic kinetic resolution : Enzymatic catalysts (e.g., lipases) to enantioselectively modify intermediates .
Basic: What regulatory guidelines apply to preclinical studies of this compound for drug development?
Answer:
- ICH S6(R1) : Assess immunogenicity and off-target effects in two mammalian species .
- EMA requirements : Submit impurity profiles (e.g., ≤0.15% for unknown impurities) .
- GLP compliance : Document batch-to-batch consistency (e.g., ±5% potency variance) .
Advanced: How do steric effects of the cyclopropane group influence its reactivity in substitution reactions?
Answer:
The cyclopropane ring’s angle strain (60° vs. 109.5° for sp³ carbons) increases reactivity:
- Nucleophilic substitution : Tertiary amine formation is favored over primary due to steric hindrance .
- Ring-opening pathways : Acidic conditions (pH <3) may protonate the cyclopropane, leading to carbocation rearrangements .
- Kinetic studies : DFT calculations show a 15–20% lower activation energy for reactions at the cyclopropane-bearing carbon .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
